Cl-amidine

Beschreibung

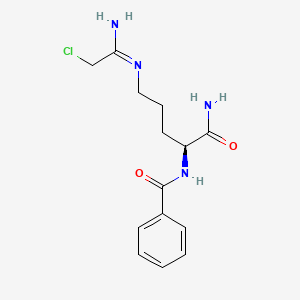

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H19ClN4O2 |

|---|---|

Molekulargewicht |

310.78 g/mol |

IUPAC-Name |

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide |

InChI |

InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1 |

InChI-Schlüssel |

BPWATVWOHQZVRP-NSHDSACASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N |

Synonyme |

chloramidine Cl-amidine N-alpha-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide N-BCl-I-OA cpd |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Deep Dive: Cl-amidine for Protein Citrullination Inhibition

Executive Summary

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) represents a cornerstone tool compound in the study of protein citrullination.[1] As a bioavailable, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), it functions by covalently modifying the active site cysteine residue essential for catalysis.[2][3][4]

This guide provides a rigorous technical analysis of Cl-amidine, moving beyond basic descriptions to offer actionable protocols, kinetic data, and mechanistic insights required for high-fidelity research in autoimmunity (Rheumatoid Arthritis), oncology, and neutrophil biology (NETosis).

Part 1: Mechanistic Architecture

Chemical Biology of Inhibition

Cl-amidine is a haloacetamidine-based inhibitor designed to mimic the substrate arginine. Its efficacy stems from a "suicide inhibition" mechanism. Unlike reversible competitive inhibitors, Cl-amidine acts as a warhead that docks into the PAD active site.

-

Recognition: The ornithine backbone mimics the arginine substrate, positioning the inhibitor within the active site cleft.

-

Nucleophilic Attack: The active site cysteine (e.g., Cys645 in PAD4) performs a nucleophilic attack on the iminium carbon of the inhibitor.

-

Halogen Displacement: The chlorine atom acts as a leaving group, resulting in the formation of a stable thioether adduct.

-

Irreversible Inactivation: The formation of this covalent bond permanently disables the enzyme, preventing the conversion of peptidyl-arginine to peptidyl-citrulline.

Visualization: Mechanism of Action

The following diagram illustrates the molecular logic of Cl-amidine inhibition, highlighting the critical transition from recognition to covalent modification.

Figure 1: Step-wise mechanism of irreversible PAD inactivation by Cl-amidine.

Part 2: Kinetic Profile & Selectivity

While often described as a "pan-PAD" inhibitor, Cl-amidine exhibits distinct kinetic profiles across different isozymes. Understanding these differences is crucial for interpreting data in complex biological systems where multiple PADs may be expressed (e.g., PAD2 and PAD4 in neutrophils).

Comparative Inhibition Data

The table below synthesizes IC50 and kinetic inactivation (

| PAD Isozyme | IC50 (µM) | Biological Context | |

| PAD4 | ~5.9 | 13,000 | Nuclear; Drives NETosis & Histone Citrullination |

| PAD1 | ~0.8 | 37,000 | Skin/Epidermis; Keratinocyte differentiation |

| PAD2 | ~1.2 | 1,200 | Cytosolic/Nuclear; CNS (Myelin), Macrophages |

| PAD3 | ~6.2 | 2,000 | Hair follicles; Structural protein modification |

Data compiled from Thompson et al. and Luo et al. [1, 2].

Expert Insight: While Cl-amidine inhibits all PADs, the varying

values suggest that in a dose-limiting scenario, PAD1 and PAD4 are targeted most efficiently. For strictly selective inhibition (e.g., sparing PAD4 while targeting PAD2), Cl-amidine is not suitable; newer isozyme-specific inhibitors (e.g., GSK484 for PAD4) should be considered.

Part 3: Experimental Workflows

Protocol A: In Vitro PAD Inhibition Assay (Fluorescence)

This protocol quantifies PAD activity using a fluorescent substrate (Z-Arg-AMC).

Critical Technical Constraint: Cl-amidine is an alkylating agent. Do not use DTT or

Reagents

-

Assay Buffer: 50 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl

(Calcium is strictly required for PAD activation). -

Substrate: Z-Arg-AMC (Z-Arg-7-amido-4-methylcoumarin).

-

Enzyme: Recombinant human PAD4 (or other isozyme).

-

Inhibitor: Cl-amidine (dissolved in DMSO).

Step-by-Step Methodology

-

Preparation: Dilute recombinant PAD4 to 200 nM in Assay Buffer.

-

Inhibitor Pre-incubation:

-

Add Cl-amidine (varying concentrations, e.g., 0.1 µM – 100 µM) to the enzyme solution.

-

Incubate for 15–30 minutes at 37°C . This allows the slow, covalent modification to occur.

-

Control: DMSO vehicle only.

-

-

Substrate Addition: Add Z-Arg-AMC (final concentration 50 µM) to initiate the reaction.

-

Reaction: Incubate for 30–60 minutes at 37°C.

-

Termination & Readout:

-

Stop reaction with a trypsin-containing developer solution (trypsin cleaves the citrullinated substrate differently, or use a specific developer if using a commercial kit).

-

Alternative (Continuous Read): If using a direct fluorogenic release substrate, measure fluorescence (Ex 360 nm / Em 460 nm) kinetically.

-

-

Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.

Protocol B: Cellular NETosis Inhibition Assay

Cl-amidine is widely used to block Neutrophil Extracellular Trap (NET) formation. This assay validates the drug's ability to penetrate the cell membrane and inhibit nuclear PAD4.

Workflow Visualization

Figure 2: Workflow for assessing Cl-amidine efficacy in blocking NETosis.

Detailed Methodology

-

Cell Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend in RPMI-1640 (phenol red-free) + 2% BSA.

-

Pre-treatment (Crucial Step):

-

Add Cl-amidine (typical effective conc: 200 µM ) to cells.

-

Incubate for 30 minutes before adding stimuli. This ensures the inhibitor enters the cell and engages PAD4 before the calcium flux event.

-

-

Stimulation: Add PMA (20–100 nM) or Calcium Ionophore (A23187, 4 µM) to induce NETosis.

-

Incubation: Incubate for 4 hours at 37°C.

-

Quantification:

Part 4: Therapeutic & Translational Scope

Rheumatoid Arthritis (RA)

In RA, autoantibodies target citrullinated proteins (ACPA).[6][7] Cl-amidine has been shown to reduce clinical signs of arthritis in collagen-induced arthritis (CIA) models.[7]

-

Mechanism:[3][4][8][9] Reduces total burden of citrullinated antigens in the synovium, lowering autoantibody production and inflammation [5].

Oncology (Colon & Breast Cancer)

PAD activity is linked to gene regulation (via histone citrullination) and epithelial-to-mesenchymal transition (EMT).

-

Data: Cl-amidine induces apoptosis in colon cancer cells (HT29) and reduces tumor growth in breast cancer xenografts.

-

Pathway: It promotes the re-expression of tumor suppressor microRNAs (e.g., miR-16) by altering the citrullination status of p53 or histones at specific promoter regions [6].

Sepsis & Vascular Injury

Excessive NETosis drives thrombosis and tissue damage in sepsis.

-

In Vivo Efficacy: In the Cecal Ligation and Puncture (CLP) model, Cl-amidine (10–50 mg/kg, SC or IP) significantly improves survival by preventing the release of cytotoxic NETs and histones into circulation [3].

References

-

Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry.

-

Knuckley, B., et al. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of protein arginine deiminase 3. Biochemistry.

-

Biron, B. M., et al. (2017). Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model.[2][4] Journal of Innate Immunity.

-

Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus. Journal of Clinical Investigation.

-

Willis, V. C., et al. (2011). N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a protein arginine deiminase inhibitor, reduces the severity of collagen-induced arthritis.[10] Journal of Immunology.

-

Cui, X., et al. (2013). The organic cation transporter 2 regulates the cellular uptake and cytotoxicity of the PAD inhibitor Cl-amidine. PLoS ONE.

Sources

- 1. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biomol.com [biomol.com]

- 10. ahajournals.org [ahajournals.org]

Cl-amidine: A Technical Guide to the First-in-Class Pan-PAD Inhibitor

The following technical guide details the discovery, mechanism, and application of Cl-amidine , the first-in-class pan-inhibitor of Protein Arginine Deiminases (PADs).

Executive Summary

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) represents a landmark in chemical biology as the first potent, bioavailable, and irreversible inhibitor of the Protein Arginine Deiminase (PAD) family of enzymes.[1] Developed by the Thompson Laboratory, this small molecule utilizes a bio-orthogonal chloroacetamidine warhead to covalently modify the active site cysteine of PAD enzymes.

For researchers, Cl-amidine is the "gold standard" probe for interrogating protein citrullination in NETosis (Neutrophil Extracellular Traps) , rheumatoid arthritis, and epigenetic regulation. This guide dissects its chemical design, mechanism of action, and validated experimental protocols.

Chapter 1: The Target – Protein Arginine Deiminases (PADs)

To understand the utility of Cl-amidine, one must first understand the reaction it halts: Citrullination .

PADs are calcium-dependent enzymes that catalyze the hydrolysis of peptidyl-arginine to peptidyl-citrulline.[2] This post-translational modification (PTM) results in the loss of a positive charge on the arginine side chain, altering protein structure and protein-protein interactions.

-

Physiological Role: Histone citrullination (H3Cit) drives chromatin decondensation, a prerequisite for NETosis.[2][3]

-

Pathological Role: Dysregulated PAD activity is linked to Rheumatoid Arthritis (RA), Lupus (SLE), and Ulcerative Colitis.

The Signaling Pathway: PAD4 and NETosis

The diagram below illustrates the critical node where Cl-amidine intervenes in the inflammatory cascade.

Figure 1: The NETosis signaling cascade. Cl-amidine prevents the conversion of Arginine to Citrulline by irreversibly alkylating the active PAD4 enzyme.

Chapter 2: Rational Design & Mechanism of Action

Cl-amidine was not a random discovery; it was rationally designed based on the substrate structure of arginine.

The Pharmacophore

The molecule consists of two distinct functional domains:

-

The Recognition Element (Ornithine Backbone): Mimics the L-arginine substrate, allowing the molecule to dock into the PAD active site.

-

The Warhead (Haloacetamidine): A reactive electrophile positioned to interact with the catalytic cysteine.

Mechanism of Inactivation

The inhibition follows a "suicide" or mechanism-based inactivation pathway.

-

Binding: Cl-amidine binds to the active site (competitive with substrate).[2]

-

Nucleophilic Attack: The active site Cysteine (Cys645 in PAD4) acts as a nucleophile, attacking the iminium carbon of the inhibitor.

-

Displacement: The chloride ion acts as a leaving group.

-

Thioether Formation: A stable, covalent thioether bond is formed, permanently disabling the enzyme.

Figure 2: The kinetic mechanism of covalent inhibition. The active site Cysteine attacks the amidine carbon, displacing chloride.

Chapter 3: Efficacy & Data Summary

Cl-amidine is a pan-PAD inhibitor , meaning it inhibits PAD1, PAD2, PAD3, and PAD4. However, its potency varies slightly across isozymes.

Table 1: Cl-amidine Inhibition Constants (k_inact/K_I) Note: Higher values indicate greater potency.

| Isozyme | k_inact / K_I (M⁻¹ min⁻¹) | Biological Relevance |

| PAD4 | ~13,000 | NETosis, RA, Gene Regulation |

| PAD1 | ~37,000 | Skin physiology (Keratinization) |

| PAD3 | ~2,000 | Hair follicle formation |

| PAD2 | ~1,200 | CNS (Myelination), Breast Cancer |

Data Source: Knuckley et al. (2010) & Slack et al. (2011).

Chapter 4: Experimental Protocols

Protocol A: In Vitro PAD Inhibition Assay

Objective: Determine the IC50 of Cl-amidine against recombinant PAD4.

-

Preparation:

-

Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂ (Critical: Calcium is required for activation), 0.25 mM DTT.

-

Substrate: 10 mM BAEE (Benzoyl-Arginine-Ethyl-Ester).

-

Enzyme: Recombinant human PAD4 (200 nM final).

-

-

Pre-incubation (The "Covalent" Step):

-

Incubate PAD4 with varying concentrations of Cl-amidine (0.1 µM – 100 µM) in Assay Buffer without substrate for 15 minutes at 37°C.

-

Why? Irreversible inhibitors require time to form the covalent bond before the substrate competes for the site.

-

-

Reaction Initiation:

-

Add BAEE substrate to initiate the reaction. Incubate for 30 minutes.

-

-

Quenching & Detection:

-

Stop reaction with 20% TCA or by flash freezing.

-

Detect Citrulline production using the COLDER (Color Development Reagent) assay. Absorbance read at 540 nm.

-

-

Analysis: Plot % Activity vs. Log[Inhibitor] to calculate IC50.

Protocol B: Ex Vivo NETosis Inhibition

Objective: Inhibit NET formation in human neutrophils.

-

Neutrophil Isolation: Isolate PMNs from fresh blood using density gradient centrifugation (e.g., Lymphoprep). Resuspend in RPMI + 2% BSA.

-

Pre-treatment:

-

Add Cl-amidine (200 µM) to cells.[1] Incubate for 30 minutes at 37°C.

-

Note: High concentrations are needed in cell-based assays due to poor membrane permeability relative to biochemical assays.

-

-

Stimulation:

-

Add PMA (100 nM) or Calcium Ionophore (A23187) to induce NETosis.

-

Incubate for 3-4 hours.

-

-

Visualization:

-

Fix cells with 4% PFA.

-

Stain with Sytox Green (extracellular DNA) and anti-H3Cit antibody.

-

Control: Unstimulated cells should show <5% NETs. Cl-amidine treated cells should show dose-dependent reduction in extracellular DNA fibers.

-

Chapter 5: Limitations and The Next Generation

While Cl-amidine is a powerful tool, it has distinct limitations that researchers must account for:

-

Stability: The haloacetamidine warhead is reactive. In aqueous solution (especially at high pH), it can slowly hydrolyze or cyclize. Always prepare fresh stocks in DMSO.

-

Bioavailability: Cl-amidine has a short in vivo half-life (~15-30 mins).

-

Selectivity: It inhibits all PADs.[3][4] If you need to distinguish between PAD2 and PAD4 function, Cl-amidine cannot help you alone.

The Evolution: BB-Cl-amidine

To address these issues, the Thompson lab developed BB-Cl-amidine .

-

Modification: Replaces the N-terminal benzoyl group with a biphenyl moiety and the C-terminus with a benzimidazole .[5]

-

Advantage: Increased hydrophobicity improves cellular uptake and retention.

-

Usage: BB-Cl-amidine is preferred for in vivo animal models (lower dosage required: 1 mg/kg vs 10 mg/kg for Cl-amidine).

References

-

Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry.[3][6][7] [Link]

-

Causey, C. P., et al. (2011).[6] The development of N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a citrulline-mimicking inhibitor of protein arginine deiminase 4. Journal of Medicinal Chemistry. [Link]

-

Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus.[8] Journal of Clinical Investigation. [Link]

-

Lewis, H. D., et al. (2015). Inhibition of PAD4 attenuates NET formation and improves survival in a murine model of sepsis. Nature Chemical Biology. [Link]

-

Knight, J. S., et al. (2015).[8] Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice.[8] Annals of the Rheumatic Diseases.[8] [Link]

Sources

- 1. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]

- 3. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Paul Thompson | Profiles RNS [profiles.umassmed.edu]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Investigating the Biochemical Pathways Affected by Cl-amidine: A Technical Guide

Executive Summary: The Chemical Biology of Cl-amidine

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) represents a cornerstone tool compound in the study of protein citrullination. Unlike reversible inhibitors, Cl-amidine acts as an irreversible, covalent inhibitor of the Protein Arginine Deiminase (PAD) family of enzymes.[1]

For the researcher, understanding Cl-amidine requires moving beyond simple "inhibition" and grasping the haloacetamidine warhead mechanism. This molecule mimics the natural arginine substrate but contains a reactive chlorine leaving group. Upon binding to the active site, it traps the enzyme in a catalytically dead state.

Key Technical Parameters:

-

Primary Targets: Pan-PAD inhibitor with preferential potency for PAD1 and PAD4.[2]

-

Mechanism: Covalent alkylation of the active site cysteine (Cys645 in PAD4).

-

In Vivo Half-life: Short (~15–30 mins), necessitating specific dosing strategies for animal models.

The Primary Biochemical Axis: Mechanism of Inactivation

To effectively utilize Cl-amidine, one must understand the kinetics of its binding. It is not a simple competitive inhibitor; it is a suicide substrate .

The Cys645 Alkylation Event

The catalytic mechanism of PAD4 involves a nucleophilic attack by Cysteine 645 on the guanidinium carbon of the arginine substrate. Cl-amidine exploits this:

-

Recognition: The benzoyl and ornithine backbone mimics the arginine substrate, positioning the molecule within the PAD4 active site.

-

Attack: The thiolate anion of Cys645 attacks the amidine carbon of Cl-amidine.

-

Alkylation: Instead of a reversible intermediate, the chlorine atom acts as a leaving group. A stable thioether bond forms, permanently disabling the enzyme.

Kinetic Data Summary

The following IC50 values are critical for determining experimental concentrations. Note the higher potency against PAD1, which is a common confounder in skin/epidermal research.

| PAD Isoform | IC50 Value (Approx.) | Biological Context |

| PAD1 | 0.8 ± 0.3 µM | Keratinocyte differentiation; Skin barrier function. |

| PAD3 | 6.2 ± 1.0 µM | Hair follicle formation. |

| PAD4 | 5.9 ± 0.3 µM | NETosis , Gene regulation, Inflammation. |

Expert Insight: Because Cl-amidine inhibits PAD1 more potently than PAD4, results observed in complex tissue (like skin or mucosal surfaces) must be validated with PAD4-selective inhibitors (e.g., GSK484) or genetic knockouts to confirm the phenotype is truly PAD4-driven.

Visualization: Mechanism of Inactivation

Figure 1: The irreversible inactivation of PAD4 by Cl-amidine via Cys645 alkylation.

Downstream Physiological Cascades: The NETosis Axis

The most significant application of Cl-amidine in drug development is the inhibition of Neutrophil Extracellular Traps (NETs) .

The Pathway: Citrullination as the Trigger

NETosis is distinct from apoptosis or necrosis.[3] It requires the decondensation of chromatin so it can be expelled from the cell to trap pathogens.

-

Stimulus: Agents like LPS, PMA, or autoantibodies trigger calcium influx.

-

Activation: High intracellular

activates PAD4. -

Hypercitrullination: PAD4 converts Arginine to Citrulline on Histones H3 and H4.

-

Charge Loss: The loss of positive charge weakens the affinity between histones and DNA.

-

Decondensation: Chromatin unravels and is expelled.

Cl-amidine Intervention: By blocking Step 3, Cl-amidine prevents chromatin decondensation. The neutrophils remain intact, preventing the release of cytotoxic NET components (DNA, elastase, HMGB1) that drive sepsis and autoimmune damage.

Visualization: The Anti-NETosis Pathway

Figure 2: The biochemical cascade of NETosis and the specific intervention point of Cl-amidine.[4]

Epigenetic & Oncogenic Modulation: The p53 Connection

Beyond immunity, Cl-amidine is a potent tool for investigating cancer biology, specifically the p53 tumor suppressor pathway .

The Mechanism

PAD4 acts as a transcriptional repressor for p53.[5]

-

Without Inhibitor: PAD4 citrullinates the p53 protein (and histones at p53 target promoters), inhibiting p53's ability to bind DNA and induce cell cycle arrest.

-

With Cl-amidine: PAD4 is inhibited.[1][4][6][7][8][9][10][11][12][13][14] p53 remains in its native Arginine state, allowing it to bind promoters (e.g., p21, PUMA) and trigger apoptosis in cancer cells.

Key Insight for Drug Dev: This pathway suggests Cl-amidine (or its derivatives like YW3-56) has potential as a chemotherapeutic sensitizer, particularly in tumors with overexpressed PAD4 but wild-type p53.

Experimental Framework: Validated Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: In Vitro PAD4 Inhibition Assay (Colorimetric)

Purpose: To determine IC50 or verify drug potency.

-

Preparation: Prepare Assay Buffer (50 mM HEPES, 50 mM NaCl, 10 mM

, 2 mM DTT, pH 7.6). -

Enzyme Pre-incubation (CRITICAL):

-

Mix Recombinant PAD4 (10 nM final) with varying concentrations of Cl-amidine (0.1 µM – 100 µM).

-

Incubate for 15 minutes at 37°C.

-

Why? Cl-amidine is a slow-binding irreversible inhibitor. Simultaneous addition of substrate and inhibitor will yield inaccurate IC50 values (competition kinetics vs. inactivation kinetics).

-

-

Substrate Addition: Add colorimetric substrate (e.g., BAEE or Z-Arg-AMC) to initiate reaction.

-

Measurement: Monitor absorbance (or fluorescence) continuously for 30 minutes.

-

Validation: The slope of the progress curve should decrease over time as the irreversible adduct forms.

Protocol B: Ex Vivo NETosis Inhibition Assay

Purpose: To measure biological efficacy in neutrophils.

-

Isolation: Isolate neutrophils from murine bone marrow or human blood (density gradient centrifugation). Resuspend in RPMI + 2% BSA.

-

Pre-treatment:

-

Treat cells with Cl-amidine (200 µM) for 30 minutes.

-

Note: High concentration is required due to poor cell permeability of the parent Cl-amidine compound.

-

-

Stimulation: Add Calcium Ionophore (A23187, 5 µM) or PMA (100 nM) to induce NETosis. Incubate for 3–4 hours.

-

Quantification (Sytox Green):

-

Add Sytox Green (impermeable DNA dye).

-

Read fluorescence (Ex 485nm / Em 525nm).

-

-

Controls:

-

Negative Control: Unstimulated cells (Baseline fluorescence).

-

Positive Control: Stimulated cells + Vehicle (DMSO).

-

Validation: Western Blot lysate for H3Cit (Citrullinated Histone H3) to confirm the mechanism is PAD inhibition, not general toxicity.

-

References

-

Luo, Y., et al. (2006). Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization. Biochemistry. [Link]

-

Li, P., et al. (2010). PAD4 is essential for antibacterial innate immunity mediated by neutrophil extracellular traps. Journal of Experimental Medicine. [Link]

-

Tanikawa, C., et al. (2012). Regulation of protein citrullination through p53/PADI4 network in DNA damage response. Cancer Research. [Link][5]

-

Biron, B. M., et al. (2017). Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model. Journal of Innate Immunity. [Link]

-

Clement, C. C., et al. (2022). Inhibition of Netosis with PAD Inhibitor Attenuates Endotoxin Shock Induced Systemic Inflammation.[15] International Journal of Molecular Sciences. [Link][16]

Sources

- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Citrullination and PAD Enzyme Biology in Type 1 Diabetes – Regulators of Inflammation, Autoimmunity, and Pathology [frontiersin.org]

- 4. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]

Target validation of PAD enzymes using Cl-amidine.

This technical guide details the validation of Peptidylarginine Deiminase (PAD) enzymes as therapeutic targets using the chemical probe Cl-amidine . It is designed for researchers requiring high-fidelity protocols and mechanistic insights for drug discovery and chemical biology applications.

Technical Whitepaper | Version 2.0

Executive Summary

The Peptidylarginine Deiminases (PADs) are calcium-dependent enzymes catalyzing the post-translational conversion of arginine to citrulline (citrullination).[1][2] Dysregulated PAD activity—particularly PAD2 and PAD4—is a validated driver in Rheumatoid Arthritis (RA), Ulcerative Colitis, and cancer progression via the formation of Neutrophil Extracellular Traps (NETs).

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) serves as the industry-standard "first-generation" chemical probe for validating PAD biology. It is a bioavailable, irreversible pan-PAD inhibitor.[3][4] This guide outlines the mechanistic basis, experimental workflows, and data interpretation frameworks necessary to utilize Cl-amidine for robust target validation.

Mechanistic Foundation

Cl-amidine functions as a suicide substrate (mechanism-based inhibitor). It contains a haloacetamidine warhead that mimics the guanidinium group of the natural arginine substrate.

Chemical Mechanism

-

Recognition: The inhibitor binds to the PAD active site (e.g., PAD4) in a calcium-dependent manner.

-

Nucleophilic Attack: The active site cysteine (Cys645 in PAD4) attacks the iminium carbon of the haloacetamidine group.

-

Alkylation: A halide ion (Chloride) is displaced, resulting in the formation of a stable thioether adduct. This irreversible covalent modification abolishes catalytic activity.

Visualization: Mechanism of Inactivation

The following diagram illustrates the irreversible inactivation logic used to validate target engagement.

Caption: Kinetic mechanism of Cl-amidine. The inhibitor acts as a suicide substrate, covalently modifying the catalytic cysteine.[5]

Experimental Framework

To validate PADs as a target, one must demonstrate: (1) Biochemical inhibition,[4][6][7] (2) Cellular target engagement, and (3) Functional phenotypic rescue.

Protocol A: Biochemical Inhibition (The COLDER Assay)

This colorimetric assay quantifies the production of citrulline. It is the gold standard for determining IC50 values in vitro.

Reagents:

-

Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂ (Critical for activation), 2 mM DTT.

-

Substrate: 10 mM BAEE (N-α-benzoyl-L-arginine ethyl ester).

-

COLDER Reagent:

-

Mix A: 80 mM Diacetyl monoxime + 2 mM Thiosemicarbazide in water.

-

Mix B: 3 M H₃PO₄ + 6 M H₂SO₄ + 2 mM FeCl₃.

-

Final: Mix A and B (1:3 ratio) just before use.

-

Workflow:

-

Pre-incubation: Incubate recombinant PAD enzyme (200 nM) with varying concentrations of Cl-amidine (0.1 µM – 100 µM) in Reaction Buffer (minus substrate) for 15 min at 37°C.

-

Initiation: Add BAEE substrate to initiate the reaction.[6] Incubate for 30 min.

-

Quenching: Add 200 µL of COLDER Reagent to stop the reaction.

-

Development: Heat at 95°C for 30 min. A pink/red color develops proportional to citrulline.

-

Readout: Measure Absorbance at 540 nm.

Data Interpretation (Quantitative Benchmarks):

| Isoform | IC50 (Cl-amidine) | k_inact / K_I (M⁻¹ min⁻¹) | Note |

|---|---|---|---|

| PAD1 | 0.8 ± 0.3 µM | ~37,000 | High potency |

| PAD2 | ~6.0 µM | ~1,200 | Moderate potency |

| PAD3 | 6.2 ± 1.0 µM | ~2,000 | Moderate potency |

| PAD4 | 5.9 ± 0.3 µM | ~13,000 | Validated target for RA/Cancer |

Protocol B: Activity-Based Protein Profiling (ABPP)

To prove Cl-amidine engages the target in complex proteomes (lysates or live cells), use a competition assay with a fluorescent probe (e.g., Rhodamine-conjugated F-amidine or Bio-Cl-amidine ).

The Logic: If Cl-amidine successfully binds the active site, the fluorescent probe cannot bind. Loss of fluorescence = Target Engagement.

Caption: ABPP Competition Assay. Pre-treatment with Cl-amidine blocks the fluorescent probe, resulting in band disappearance.

Step-by-Step:

-

Treatment: Treat cells/lysates with Cl-amidine (10, 50, 100 µM) or Vehicle (DMSO) for 1 hr.

-

Labeling: Add Rhodamine-F-amidine (1 µM) for 1 hr.

-

Lysis/Denaturation: Lyse cells (if live), add SDS loading buffer, and boil.

-

Resolution: Run SDS-PAGE.

-

Quantification: Scan gel on a fluorescent scanner.

-

Result: The DMSO lane will show a bright band at ~74 kDa (PAD4). Cl-amidine lanes should show dose-dependent disappearance of this band.

-

Protocol C: Functional Validation (NETosis Inhibition)

For PAD4, the most relevant functional readout is the inhibition of Neutrophil Extracellular Trap (NET) formation.

Reagents:

-

Freshly isolated human neutrophils.

-

Stimulant: PMA (20-100 nM) or Calcium Ionophore (A23187).

-

Detection: Sytox Green (extracellular DNA stain) or CitH3 antibody.

Workflow:

-

Seeding: Plate neutrophils (2x10⁵ cells/well) in RPMI media.

-

Inhibition: Pre-treat with Cl-amidine (10-200 µM) for 30 min.

-

Stimulation: Add PMA to induce NETosis. Incubate for 3-4 hours.

-

Quantification:

Caption: Pathway of NETosis.[5][9][10] Cl-amidine intercepts the pathway by inhibiting PAD4-mediated histone citrullination.[4][11][12]

Critical Analysis & Troubleshooting

Selectivity and Toxicity

-

Pan-Inhibition: Cl-amidine is a pan-PAD inhibitor.[2][3][13] It will inhibit PAD1, PAD2, PAD3, and PAD4. If isoform-specific validation is required, use it in conjunction with genetic knockouts or newer specific probes (e.g., AFM-30a for PAD2, GSK199 for PAD4).

-

Cytotoxicity: Cl-amidine exhibits cytotoxicity in cancer cell lines (IC50 ~50-100 µM in HL-60) but can be toxic to healthy cells at high doses (>200 µM). Always run a cell viability control (e.g., MTT or CellTiter-Glo).

Stability

Cl-amidine has a short half-life in vivo due to the reactivity of the haloacetamidine warhead. For animal studies (mouse models of RA or Sepsis), daily dosing (often 10-50 mg/kg IP) is required.

Troubleshooting the ABPP

-

No labeling? Ensure Calcium is present in the lysate buffer during the probe incubation step. PADs require Ca²⁺ to adopt the conformation necessary for active-site binding.

-

High Background? Haloacetamidines can non-specifically alkylate abundant thiols. Use a "No-Probe" control and wash gels extensively if using in-gel fluorescence.

References

-

Luo, Y., et al. (2006). Inhibitors and activity-based probes for protein arginine deiminase 4.[7][12][14] Journal of the American Chemical Society. Link

-

Causey, C. P., et al. (2011).[14] The development of activity-based protein profiling agents for protein arginine deiminase 4.[1][14] ACS Chemical Biology.[14] Link

-

Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus. Journal of Clinical Investigation. Link

-

Wang, Y., et al. (2009). Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation. Journal of Cell Biology. Link

-

Cusick, J. K., et al. (2012). Cl-amidine: a novel peptidylarginine deiminase inhibitor for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]

- 11. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and use of clickable activity based protein profiling agents for protein arginine deiminase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Cl-amidine's Impact on Apoptosis and Cell Cycle Arrest

Executive Summary

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), with high affinity for the PAD4 isozyme. Its therapeutic potential stems from its ability to alter the epigenetic landscape by preventing histone citrullination, specifically H3cit. This inhibition triggers a cascade of molecular events leading to G1 phase cell cycle arrest and mitochondrial-mediated apoptosis in various neoplastic models, including colon, breast, and glioma cell lines.

This guide dissects the molecular mechanisms driving these phenotypes and provides validated experimental protocols for assessing Cl-amidine’s efficacy in vitro.

Part 1: Mechanistic Architecture

The Epigenetic Trigger: Citrullination Blockade

PAD4 normally catalyzes the conversion of arginine residues to citrulline on histone tails (H3R2, H3R8, H3R17). This loss of positive charge leads to chromatin decondensation. Cl-amidine covalently binds to the active site Cys645 of PAD4, blocking this conversion. The resulting retention of arginine's positive charge promotes chromatin compaction and alters the transcription of tumor suppressor genes.

The p53-p21 Axis and G1 Arrest

In p53-wildtype cells (e.g., HCT116 colon cancer cells), Cl-amidine treatment leads to the stabilization and nuclear accumulation of p53 . This upregulation directly activates the transcription of CDKN1A (encoding p21^WAF1/CIP1). p21 binds to and inhibits Cyclin E/CDK2 and Cyclin D/CDK4/6 complexes, preventing the phosphorylation of Rb (Retinoblastoma protein) and thereby arresting cells in the G1 phase .

Pathway Visualization: PAD Inhibition to G1 Arrest

The following diagram illustrates the causal flow from PAD inhibition to cell cycle arrest.

Figure 1: Molecular cascade linking Cl-amidine mediated PAD4 inhibition to p53-dependent G1 cell cycle arrest.[1][2][3][4][5][6][7][8][9]

Part 2: Impact on Apoptosis and Cell Cycle[6][12]

Cell Cycle Arrest Dynamics

While the G1 arrest is the predominant phenotype in p53-competent cells (like HCT116), the effect is context-dependent.

-

G1 Phase Arrest: Observed in colon cancer cells where p53/p21 upregulation is the primary driver.

-

G2/M Phase Arrest: In some breast cancer models or when combined with other agents, Cl-amidine may disrupt microtubule dynamics or DNA repair checkpoints, leading to G2/M accumulation.

Data Summary: Cell Cycle Effects

| Cell Line | Tissue Origin | p53 Status | Primary Effect | Key Molecular Markers |

| HCT116 | Colon | Wild-type | G1 Arrest | ↑ p53, ↑ p21, ↓ Cyclin D1 |

| HT29 | Colon | Mutant | G2/M Arrest | ↓ Cdc25C, ↓ Cyclin B1 |

| U-87 MG | Glioblastoma | Wild-type | Growth Inhibition | ↓ Proliferation (Ki67) |

| MCF-7 | Breast | Wild-type | G1 Arrest | ↑ p21, ↓ Bcl-2 |

Apoptosis Induction Pathways

Cl-amidine induces apoptosis primarily through the intrinsic (mitochondrial) pathway .

-

Mitochondrial Depolarization: Treatment causes a loss of mitochondrial membrane potential (

). -

Caspase-Dependent vs. Independent:

-

Standard Pathway: Cytochrome c release activates Caspase-9, which activates Caspase-3/7.

-

U-87 MG Glioma Exception: In these cells, apoptosis is often Caspase-3 independent . Death is likely driven by the release of Apoptosis Inducing Factor (AIF) or Endonuclease G, which translocate to the nucleus to degrade DNA without caspase involvement.

-

Pathway Visualization: Dual Apoptotic Mechanisms

Figure 2: Divergent apoptotic pathways induced by Cl-amidine: The classic caspase cascade vs. the caspase-independent AIF pathway observed in glioma.[2][10]

Part 3: Experimental Protocols

Protocol A: Cell Cycle Analysis (PI Staining)

Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases. Self-Validating Step: Include a sample treated with Nocodazole (G2/M arrest control) or Serum Starvation (G0/G1 arrest control) to verify peak shifting.

-

Cell Preparation:

-

Seed cells (e.g., HCT116) at

cells/well in 6-well plates. -

Treat with Cl-amidine (e.g., 0, 50, 100, 200 µM) for 24–48 hours.

-

-

Harvesting (Critical):

-

Collect both floating cells (supernatant) and adherent cells (trypsinized). Failure to collect floating cells will bias results against mitotic/apoptotic populations.

-

Centrifuge at 500 x g for 5 min. Wash once with ice-cold PBS.

-

-

Fixation:

-

Resuspend pellet in 300 µL PBS.

-

Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently.

-

Incubate at -20°C for at least 2 hours (overnight preferred).

-

-

Staining:

-

Wash cells twice with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase Staining Solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

-

Incubate for 30 min at 37°C in the dark.

-

-

Acquisition:

-

Analyze on a Flow Cytometer (488 nm excitation, >600 nm emission).

-

Gate on single cells (Pulse Width vs. Area) to exclude doublets.

-

Protocol B: Apoptosis Detection (Annexin V / PI)

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Treatment:

-

Treat cells with Cl-amidine (IC50 range) for desired timepoint (typically 24h or 48h).[1]

-

-

Staining:

-

Harvest cells (floating + adherent) and wash with cold PBS.

-

Resuspend in 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2) at

cells/mL. -

Aliquot 100 µL of suspension (

cells). -

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate for 15 min at RT in the dark.

-

-

Analysis:

-

Add 400 µL 1X Binding Buffer to each tube.

-

Analyze immediately by flow cytometry.

-

Compensation Control: Use single-stained controls (Annexin-only and PI-only) to set compensation matrices.

-

References

-

Cui, X., et al. (2013).[3] "The induction of microRNA-16 in colon cancer cells by protein arginine deiminase inhibition causes a p53-dependent cell cycle arrest."[1] PLoS ONE, 8(1), e53791.[1] Link

-

Witalison, E. E., et al. (2015).[1] "Molecular targeting of protein arginine deiminases to suppress colitis and prevent colon cancer." Oncotarget, 6(34), 36053–36062. Link

-

Korkmaz, F. D., et al. (2024).[8] "The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line." Journal of Research in Pharmacy, 28(1). Link

-

Li, P., et al. (2018). "PAD4 is essential for ischemia-reperfusion injury-associated neutrophil extracellular trap formation and tissue damage." Cell Death & Disease. Link

-

Wang, H., et al. (2017). "Inhibition of PAD4 suppresses tumor growth and metastasis in breast cancer." Breast Cancer Research and Treatment.[6] Link

Sources

- 1. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation and Administration of Cl-Amidine Hydrochloride for In Vivo Studies

[1]

Abstract

Cl-amidine hydrochloride is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), specifically targeting PAD4 (

Compound Profile & Handling

Physicochemical Properties[3][4]

-

Chemical Name:

- -

Molecular Weight: 347.24 g/mol [1]

-

Appearance: White to light yellow crystalline solid

-

Target: PAD1, PAD3, PAD4 (Irreversible)[2]

-

Storage (Solid): -20°C (stable for 1 year) or -80°C (stable for >2 years). Protect from moisture and light.

Solubility & Stability Constraints

Cl-amidine is a hydrochloride salt.[3][1][4] While it possesses moderate solubility in water, its solubility in physiological buffers (PBS) is significantly lower due to the common ion effect and pH interactions.

| Solvent | Solubility Limit | Stability | Application |

| DMSO | ~30–85 mg/mL | Months at -20°C | Stock Solution |

| Water ( | ~16–70 mg/mL | < 24 Hours | Intermediate |

| PBS (pH 7.2) | ~3–10 mg/mL* | < 24 Hours (Hydrolytic) | Vehicle (Low Dose) |

| Ethanol | ~20 mg/mL | Weeks at -20°C | Alternative Stock |

*Note: Solubility in PBS is variable. While some sources cite 10 mg/mL with sonication, practical saturation often occurs closer to 3 mg/mL, posing challenges for high-dose IP injections.

Mechanism of Action & Rationale

Cl-amidine acts as a substrate analogue, covalently modifying the active site cysteine of PAD enzymes.[5] This inhibition blocks the conversion of arginine to citrulline, a key step in chromatin decondensation and NETosis.

Figure 1: Mechanism of Cl-amidine inhibition of NETosis pathway.

Formulation Protocols

Decision Matrix: Which Protocol to Use?

-

Protocol A (Aqueous): Use for doses < 25 mg/kg or Oral Gavage.[6][7]

-

Protocol B (Co-solvent): Use for doses > 25 mg/kg (e.g., 50-75 mg/kg) or when injection volume must be minimized.

Protocol A: Standard Aqueous Preparation (Fresh Daily)

Best for: Oral gavage or low-dose IP.

-

Calculate: Determine total mass required.

-

Example: 10 mice (25g each) @ 10 mg/kg = 2.5 mg total.

-

-

Weigh: Weigh Cl-amidine HCl powder into a sterile microcentrifuge tube.

-

Dissolve: Add sterile PBS (pH 7.2) or Saline (0.9% NaCl) to achieve final concentration (max 3 mg/mL).

-

Sonicate: Sonicate in a water bath for 5–10 minutes if particles remain.

-

Filter: Pass through a 0.22 µm PES syringe filter for sterilization.

-

Administer: Inject immediately. Do not store.

Protocol B: High-Dose Co-Solvent System (Recommended)

Best for: High-dose IP (50–75 mg/kg) where PBS solubility is insufficient. Vehicle Composition:10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [6][1]

Step-by-Step Preparation (Example: 1 mL of 7.5 mg/mL solution)

This concentration allows a 75 mg/kg dose in a 20g mouse (0.2 mL injection volume).

-

Prepare Stock (DMSO): Dissolve Cl-amidine in pure DMSO to create a 75 mg/mL stock.

-

Add PEG300: Pipette 100 µL of DMSO Stock into a sterile tube. Add 400 µL of PEG300. Vortex vigorously until clear.

-

Add Tween-80: Add 50 µL of Tween-80. Vortex gently (avoid foaming).

-

Add Saline: Slowly add 450 µL of sterile Saline (0.9% NaCl) while vortexing.

-

Final Check: The solution should be clear. If precipitation occurs, sonicate at 37°C for 5 minutes.

Figure 2: Workflow for selecting and preparing the appropriate Cl-amidine formulation.

Dosing & Administration Guidelines

Validated Dosing Regimens

The following doses are derived from successful peer-reviewed studies.

| Disease Model | Species | Route | Dose | Frequency | Duration | Ref |

| DSS Colitis | Mouse (C57BL/6) | IP | 75 mg/kg | Daily | 7–14 Days | [1, 2] |

| DSS Colitis | Mouse (C57BL/6) | Oral | 5–75 mg/kg | Daily | 7 Days | [1] |

| CIA Arthritis | Mouse (DBA/1) | IP | 50 mg/kg | Daily | 10+ Days | [3] |

| Sepsis (CLP) | Mouse | SC | 50 mg/kg | Daily | 7 Days | [4] |

| Lupus (MRL/lpr) | Mouse | SC | 1 mg/kg | Daily | 6 Weeks | [5] |

Administration Volume Limits

-

IP (Mice): Recommended max 10 mL/kg (0.2 mL for 20g mouse).

-

Oral (Mice): Recommended max 10 mL/kg.

-

IV (Mice): Recommended max 5 mL/kg (0.1 mL for 20g mouse).

Critical Warnings

-

Half-Life: Cl-amidine has a short serum half-life (< 15 min IV, ~4 hours IP detection). Daily dosing is mandatory to maintain therapeutic efficacy.

-

pH Sensitivity: The amidine group is sensitive to pH. Do not mix with highly alkaline buffers.

-

Freshness: Aqueous solutions degrade rapidly. Never store diluted working solutions overnight.

Troubleshooting

| Issue | Probable Cause | Solution |

| Precipitation in PBS | Concentration > 3 mg/mL | Switch to Protocol B (Co-solvent) or increase volume (if ethically permitted). |

| Precipitation in Co-solvent | Saline added too fast | Add Saline dropwise while vortexing. Ensure DMSO/PEG are mixed well first. |

| Animal Toxicity | Vehicle intolerance | The 10/40/5/45 vehicle is generally well-tolerated, but ensure DMSO < 10%. |

| Low Efficacy | Drug degradation | Ensure stock was stored at -80°C under nitrogen.[6][1] Prepare fresh daily. |

References

-

Chumanevich, A. A., et al. (2011). Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor.[5] American Journal of Physiology-Gastrointestinal and Liver Physiology.

-

Witalison, E. E., et al. (2015). Molecular targeting of protein arginine deiminases to suppress colitis and prevent colon cancer.[5] Oncotarget.

-

Willis, V. C., et al. (2011). Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis. Journal of Immunology.

-

Biron, B. M., et al. (2017).[3] Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model.[6][2] Journal of Innate Immunity.

-

Knight, J. S., et al. (2015). Peptidylarginine deiminase inhibition reduces vascular damage and modulates innate immune responses in murine lupus. JCI Insight.

-

MedChemExpress. Cl-amidine hydrochloride Product Information & Protocols.

-

Cayman Chemical. Cl-Amidine (hydrochloride) Product Insert.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "Chlor-Amidine, A Novel PAD Inhibitor, As An Effective Drug For The Tre" by Erin Witalison [scholarcommons.sc.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Dosage and Protocol for Cl-amidine in Murine Colitis Models

Abstract & Introduction

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a potent, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs), with high affinity for the PAD4 isozyme.[1][2] In the context of Inflammatory Bowel Disease (IBD), specifically Ulcerative Colitis (UC), PAD4 activity is a critical driver of pathology.[3] It catalyzes the hyper-citrullination of histones (e.g., H3cit), causing chromatin decondensation and the release of Neutrophil Extracellular Traps (NETs) .[1][3][4] While NETs are designed to trap pathogens, their dysregulated release in the colon damages the epithelium, recruits further immune infiltration, and perpetuates a "vicious cycle" of inflammation.

This guide provides a standardized protocol for utilizing Cl-amidine to suppress colitis in murine models, specifically the Dextran Sulfate Sodium (DSS) model.[5] It synthesizes data from pivotal studies (e.g., Chumanevich et al.) to establish safe, effective dosage windows for both prophylactic and therapeutic interventions.

Mechanism of Action: The PAD4-NETs Axis

To understand the timing of Cl-amidine administration, one must understand its target. Cl-amidine covalently modifies Cys645 in the active site of PAD enzymes.[6] By blocking PAD4, Cl-amidine prevents the conversion of Arginine to Citrulline on Histone H3.[1][4] This prevents the physical unraveling of chromatin required for NETosis, thereby preserving epithelial barrier integrity and reducing pro-inflammatory cytokine release (TNF-α, IL-6).

Figure 1: Mechanism of Action.[6] Cl-amidine interrupts the inflammatory cascade by preventing PAD4-mediated histone citrullination, effectively blocking NET formation.[1][3]

Experimental Protocol & Dosage

The following protocols are calibrated for C57BL/6 mice (8–12 weeks old) in a standard DSS-induced colitis model.

Reagent Preparation

Cl-amidine is typically supplied as a hydrochloride salt. It is water-soluble but should be prepared fresh or stored in single-use aliquots to prevent hydrolysis.

-

Vehicle: 1× Phosphate Buffered Saline (PBS), pH 7.4.

-

Stock Concentration: Prepare a stock solution (e.g., 10 mg/mL or higher depending on dose) in sterile PBS.

-

Stability: Store lyophilized powder at -20°C. Once dissolved, use immediately or freeze at -80°C. Avoid repeated freeze-thaw cycles.

Dosage Regimens

Researchers can choose between Prophylactic (prevention) or Therapeutic (treatment after onset) regimens.

A. Therapeutic Regimen (Oral Gavage)

Best for mimicking clinical treatment of active disease.

-

Dosage: 75 mg/kg body weight (Recommended).[5][6]

-

Note: 25 mg/kg shows efficacy, but 75 mg/kg provides maximal suppression of histological damage.

-

-

Frequency: Daily (QD).

-

Start Time: Day 7 (or upon confirmation of colitis symptoms like weight loss/bloody stool).

-

Duration: Daily until sacrifice (typically Day 14 or 21).

B. Prophylactic Regimen (Intraperitoneal)

Best for studying the initiation of inflammation.

-

Frequency: Daily (QD).

-

Route: Intraperitoneal (IP) Injection.

-

Start Time: Day 0 (Concurrent with DSS initiation).

-

Duration: Daily throughout the experiment.

C. Alternative: Drinking Water Administration

Reduces handling stress but lowers dosage precision.

-

Concentration: 0.25 mg/mL to 0.5 mg/mL in drinking water.[6]

-

Estimated Intake: Equivalent to ~50–100 mg/kg/day (assuming ~4-5 mL water intake/day for a 25g mouse).

-

Efficacy: Comparable to oral gavage, though less controlled due to variable water intake in sick mice.

Summary of Recommended Dosages

| Regimen Type | Route | Dose | Frequency | Key Outcome |

| Therapeutic | Oral Gavage (PO) | 75 mg/kg | Daily | Reversal of weight loss; reduced colon shortening. |

| Therapeutic | Oral Gavage (PO) | 25 mg/kg | Daily | Moderate reduction in inflammation score. |

| Prophylactic | IP Injection | 75 mg/kg | Daily | Prevention of severe colitis onset. |

| Maintenance | Drinking Water | 0.25 mg/mL | Ad libitum | Effective suppression; reduced handling stress. |

Experimental Workflow (Visualization)

This workflow illustrates a standard 14-day Therapeutic model where Cl-amidine is introduced after the establishment of colitis.

Figure 2: Therapeutic Workflow. DSS is administered for 7 days to induce damage, followed by Cl-amidine treatment during the recovery phase.

Critical Readouts & Validation

To validate the efficacy of Cl-amidine in your model, ensure you quantify the following endpoints:

-

Disease Activity Index (DAI): Composite score of weight loss, stool consistency, and rectal bleeding. Cl-amidine treated mice should show a rapid plateau or recovery of weight compared to vehicle.

-

Colon Length: A macroscopic marker of inflammation. Vehicle mice will exhibit significant colon shortening; Cl-amidine preserves length (e.g., >8.5 cm vs <7.0 cm in vehicle).

-

Histology: H&E staining.[5][7] Look for preserved crypt architecture and reduced leukocyte infiltration.

-

Mechanistic Marker (Essential): Citrullinated Histone H3 (H3cit) .[4]

-

Method: Western Blot or Immunofluorescence of colon tissue.

-

Expectation: Cl-amidine must significantly reduce H3cit levels compared to the DSS+Vehicle group. This proves the drug hit its molecular target.

-

Safety & Troubleshooting

-

Toxicity: Cl-amidine is well-tolerated in mice. Doses up to 100 mg/kg/day for 56 days have shown no overt toxicity (no weight loss in healthy controls, normal WBC counts).

-

Half-life: Cl-amidine has a short half-life (~37 mins in plasma).[6] However, its inhibition of PADs is irreversible . Therefore, once daily dosing is sufficient to maintain suppression of enzyme activity.

-

Handling: If using the drinking water method, ensure water bottles are light-protected if the compound is light-sensitive (standard precaution), and measure volume daily to track actual dosage.

References

-

Chumanevich, A. A., et al. (2011). "Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor."[6][8] American Journal of Physiology-Gastrointestinal and Liver Physiology.

-

Witalison, E. (2016). "Chlor-Amidine, A Novel PAD Inhibitor, As An Effective Drug For The Treatment Of Ulcerative Colitis."[9] University of South Carolina Scholar Commons.

-

Wang, Y., et al. (2023). "The role of protein arginine deiminase 4-dependent neutrophil extracellular traps formation in ulcerative colitis."[10] Frontiers in Immunology.

-

Bicker, K. L., et al. (2012). "Cl-amidine destroys several PAD4 inhibitors in a cell-based assay." Sepsis and PAD4 inhibition context.

Sources

- 1. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PAD4-mediated NET formation by cl-amidine prevents diabetes development in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of protein arginine deiminase 4-dependent neutrophil extracellular traps formation in ulcerative colitis [frontiersin.org]

- 4. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting Protein Arginine Deiminases Has Antioxidant Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. socmucimm.org [socmucimm.org]

- 8. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor. | Profiles RNS [profiles.umassmed.edu]

- 9. "Chlor-Amidine, A Novel PAD Inhibitor, As An Effective Drug For The Tre" by Erin Witalison [scholarcommons.sc.edu]

- 10. The role of protein arginine deiminase 4-dependent neutrophil extracellular traps formation in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Pharmacological Inhibition of NETosis using Cl-amidine

[1][2][3][4][5][6]

Abstract

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin and granule proteins released by neutrophils to trap pathogens.[1][2] While critical for host defense, aberrant NETosis drives pathology in sepsis, thrombosis, and autoimmune diseases.[3][4] Peptidylarginine Deiminase 4 (PAD4) is the master enzymatic regulator of NETosis, catalyzing the conversion of arginine to citrulline on histones (citrullination), which drives chromatin decondensation.[1][5]

Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a cell-permeable, irreversible small-molecule inhibitor of PAD enzymes. This guide details the standardized protocols for using Cl-amidine to validate PAD4-dependent NETosis in vitro, distinguishing between NOX-dependent and NOX-independent pathways.

Mechanism of Action

To effectively use Cl-amidine, one must understand its specific point of intervention. NETosis is broadly categorized into two pathways:

-

NOX-dependent (e.g., PMA-induced): Relies on Reactive Oxygen Species (ROS).

-

NOX-independent (e.g., Calcium Ionophore-induced): Relies on massive intracellular calcium influx.

Both pathways converge on chromatin decondensation, a step mechanically enabled by the loss of positive charge on histones. PAD4 catalyzes this charge loss by converting the positively charged guanidinium group of Arginine into the neutral ureido group of Citrulline.

Cl-amidine Pharmacology: Cl-amidine functions as a substrate analogue. It contains a haloacetamidine warhead that covalently alkylates a conserved Cysteine residue (Cys645 in human PAD4) within the enzyme's active site. This inhibition is irreversible and preferentially targets the calcium-bound (active) form of the enzyme.

Diagram 1: PAD4 Signaling & Cl-amidine Intervention[9]

Caption: Cl-amidine irreversibly alkylates active PAD4, preventing Histone H3 citrullination and subsequent chromatin decondensation.

Experimental Considerations & Preparation

Solubility and Handling

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 100 mM stock solution.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Stable for >6 months at -20°C.

-

Working Solution: Dilute directly into culture media immediately before use.

Dosage Strategy

While the IC50 of Cl-amidine for PAD4 is ~5.9 µM in cell-free assays, cellular assays require significantly higher concentrations (typically 200 µM) to achieve complete inhibition. This is due to cell permeability limits and the high intracellular concentration of PAD4 in neutrophils.

| Parameter | Recommendation | Rationale |

| Standard Dose | 200 µM | Validated in seminal literature (Li et al., 2010) for maximal inhibition. |

| Titration Range | 10 µM – 200 µM | Essential to establish dose-dependency and rule out off-target toxicity. |

| Pre-Incubation | 30 min @ 37°C | CRITICAL: Cl-amidine is an irreversible inhibitor. It must bind the enzyme before the calcium flux occurs. |

| Vehicle Control | DMSO (0.2%) | Match the final DMSO concentration of the highest drug dose. |

Protocol 1: Kinetic NETosis Assay (Plate Reader)

This high-throughput assay measures extracellular DNA release over time using a cell-impermeable DNA dye (Sytox Green).

Materials

-

Freshly isolated human neutrophils (PMNs) or differentiated HL-60 cells.

-

Cl-amidine (Stock: 100 mM in DMSO).

-

Sytox Green Nucleic Acid Stain (5 mM stock).

-

Stimuli: Ionomycin (4 µM) or PMA (100 nM).

-

Black 96-well flat-bottom plates.

-

RPMI 1640 (phenol red-free) + 10 mM HEPES. Do not use serum (nucleases in serum degrade NETs).

Workflow

-

Cell Seeding: Resuspend PMNs at

cells/mL in serum-free RPMI. Seed 100 µL ( -

Inhibitor Treatment (The Critical Step):

-

Add Cl-amidine to test wells (Final: 200 µM).

-

Add DMSO to vehicle control wells.

-

Incubate for 30 minutes at 37°C / 5% CO2. Do not skip this.

-

-

Dye Addition: Add Sytox Green to all wells (Final concentration: 5 µM).

-

Stimulation:

-

Add Ionomycin (Final: 4 µM) or PMA (Final: 100 nM) to stimulate NETosis.

-

Include "Unstimulated" controls (Media only).

-

-

Data Acquisition:

-

Place plate in a fluorescence plate reader pre-heated to 37°C.

-

Read Fluorescence (Ex: 485 nm / Em: 525 nm) every 15–30 minutes for 4 hours.

-

Diagram 2: Kinetic Assay Workflow

Caption: Step-by-step workflow for the plate-based kinetic NETosis assay.

Protocol 2: Immunofluorescence Validation

The plate reader measures DNA but does not prove mechanism. You must visualize Citrullinated Histone H3 (CitH3) to confirm Cl-amidine is inhibiting PAD4 specifically.

Workflow

-

Seeding: Seed

PMNs on poly-L-lysine coated glass coverslips in 24-well plates. -

Treatment: Pre-incubate with Cl-amidine (200 µM) vs. DMSO for 30 min.

-

Stimulation: Add stimulus (e.g., Ionomycin) for 3 hours.

-

Fixation: Carefully add 4% Paraformaldehyde (PFA) directly to the media (final 2% PFA) to preserve fragile NET structures. Fix for 15 min.

-

Staining:

-

Primary Ab: Anti-Histone H3 (citrulline R2 + R8 + R17) [Rabbit].

-

Co-stain: Anti-Myeloperoxidase (MPO) [Mouse] (to visualize the NET structure).

-

Nuclear Stain: DAPI or Hoechst.

-

-

Analysis:

-

Positive Control: Diffuse DAPI + Colocalized CitH3/MPO.

-

Cl-amidine Treated: Condensed (lobulated) DAPI nuclei + Negative CitH3 signal.

-

Data Analysis & Expected Results

When validating Cl-amidine, your data should follow these trends:

| Stimulus | Mechanism | Cl-amidine Effect (200 µM) | Interpretation |

| Ionomycin | Ca2+ influx | Strong Inhibition (>80% reduction in DNA release) | Confirms PAD4-dependence of Ca2+ driven NETosis. |

| PMA | NOX | Partial / Variable Inhibition | PMA NETosis is less strictly dependent on PAD4 in some contexts; Cl-amidine may delay but not fully block it. |

| LPS | TLR4 | Strong Inhibition | LPS-induced NETosis usually requires PAD4. |

| Unstimulated | Spontaneous apoptosis | No Effect | Cl-amidine should not induce toxicity or cell death on its own. |

Troubleshooting

-

High Background in Controls: Ensure cells are handled gently. PMNs activate via mechanical stress (pipetting).

-

No Inhibition: Check stock age. Cl-amidine is reactive; if the stock is >1 year old or has been thawed repeatedly, the chloroacetamidine warhead may be hydrolyzed.

-

Cell Death in Inhibitor-only wells: 200 µM is high. If you see toxicity, titrate down to 50–100 µM.

References

-

Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization.[6] Biochemistry.

- Seminal paper describing the synthesis and mechanism of Cl-amidine.

-

Li, P., et al. (2010). PAD4 is essential for antibacterial innate immunity mediated by neutrophil extracellular traps. Journal of Experimental Medicine.

-

Wang, Y., et al. (2009). Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation. Journal of Cell Biology.

- Mechanistic link between CitH3 and chrom

-

Brinkmann, V., et al. (2012). Neutrophil Extracellular Traps: Is Immunity the Second Function of Chromatin? Journal of Cell Biology.

- Review covering the biological context of NETs.

Sources

- 1. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PAD4-mediated NET formation by cl-amidine prevents diabetes development in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting NETosis in Autoimmunity: Cl-amidine Application Protocol

Introduction & Mechanism of Action

Cl-amidine is a bio-active, irreversible inhibitor of Protein Arginine Deiminases (PADs), with high affinity for PAD4. In autoimmune pathology, PAD4 mediates the conversion of arginine to citrulline (citrullination) on histones (specifically H3 and H4).[1] This hyper-citrullination causes chromatin decondensation, a prerequisite for the release of Neutrophil Extracellular Traps (NETs).

Excessive NETosis is a driver of pathogenesis in Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and Ulcerative Colitis. Cl-amidine functions by covalently modifying the active site cysteine of PAD enzymes, thereby blocking citrullination and downstream NET release.

Visualizing the Mechanism

The following diagram illustrates the specific intervention point of Cl-amidine within the NETosis cascade.

Caption: Cl-amidine covalently binds PAD4, preventing histone citrullination and halting the chromatin decondensation required for NETosis.[2]

Pre-Clinical Formulation & Handling

Critical Warning: Cl-amidine is hydrolytically unstable in solution over long periods. It has a short in vivo half-life (~15–45 mins). Proper formulation is the single biggest determinant of experimental success.

Chemical Properties[2][4][5][6][7][8][9]

-

Solubility: Soluble in PBS (~3 mg/mL), Ethanol (~20 mg/mL), DMSO (~50 mg/mL).

-

Storage: Powder at -20°C. Solutions must be prepared fresh daily .

Vehicle Preparation Protocol

For in vivo mouse studies, avoid high percentages of DMSO if possible to prevent vehicle-induced inflammation.

Preferred Vehicle: Sterile PBS (Phosphate Buffered Saline), pH 7.2. Alternative Vehicle (for higher concentrations): 5% DMSO + 95% Saline.

Preparation Steps (Daily):

-

Weigh the required amount of Cl-amidine powder (calculate based on total mouse weight + 20% dead volume).

-

Dissolve directly in sterile PBS. Vortex until clear.

-

Filter sterilize (0.22 µm syringe filter) if intended for IP/SC injection.

-

Keep on ice and inject within 30 minutes of preparation.

-

Discard any unused solution; do not refreeze.

In Vivo Protocol A: Collagen-Induced Arthritis (CIA)[12][13][14]

This model mimics Rheumatoid Arthritis.[5][6] Cl-amidine is used here to reduce joint inflammation and cartilage destruction.

Experimental Design Table

| Parameter | Specification |

| Mouse Strain | DBA/1J (Male, 8-10 weeks) |

| Induction | Type II Collagen (CII) + Complete Freund's Adjuvant (CFA) |

| Treatment Mode | Therapeutic (Start after disease onset) |

| Dose | 10 mg/kg to 50 mg/kg |

| Route | Intraperitoneal (IP) or Subcutaneous (SC) |

| Frequency | Daily (q.d.)[3][7] |

| Duration | Day 21 (Booster) to Day 42 (Endpoint) |

Step-by-Step Workflow

-

Induction (Day 0): Immunize mice with 100 µg bovine Type II Collagen emulsified in CFA via intradermal injection at the tail base.

-

Booster (Day 21): Administer a booster injection of CII in Incomplete Freund's Adjuvant (IFA).

-

Treatment Initiation (Day 21):

-

Group 1: Vehicle (PBS) IP, daily.

-

Group 2: Cl-amidine (10 mg/kg) IP, daily.

-

Group 3: Cl-amidine (50 mg/kg) IP, daily.

-

-

Monitoring: Score paws daily from Day 21 to Day 42.

-

Scoring System: 0 (normal) to 4 (severe ankylosis) per paw. Max score = 16.

-

-

Endpoint Analysis (Day 42):

-

Serum: Measure anti-CII antibodies and Citrullinated Histone H3 (CitH3) via ELISA.

-

Histology: H&E stain of knee joints to assess pannus formation.

-

In Vivo Protocol B: Systemic Lupus Erythematosus (SLE)

The MRL/lpr mouse model develops spontaneous lupus-like disease. Cl-amidine is used to protect against nephritis and vascular damage.[8][9][10]

Experimental Design Table

| Parameter | Specification |

| Mouse Strain | MRL/MpJ-Fas^lpr (MRL/lpr) |

| Induction | Spontaneous (Genetic) |

| Treatment Start | 8 weeks of age (Pre-nephritic stage) |

| Dose | 10 mg/kg (Note: BB-Cl-amidine is used at 1 mg/kg, but Cl-amidine requires higher dosing) |

| Route | Subcutaneous (SC) |

| Frequency | Daily |

| Duration | 6 weeks (Sacrifice at 14 weeks) |

Step-by-Step Workflow

-

Baseline (Week 8): Measure proteinuria and weight. Randomize mice into Vehicle and Treatment groups.[7]

-

Daily Dosing: Administer Cl-amidine (10 mg/kg) SC daily. Rotate injection sites to prevent local irritation.

-

Weekly Monitoring:

-

Weigh mice.

-

Assess proteinuria using dipsticks (Albustix).

-

Score skin lesions (alopecia/scabbing) if present.

-

-

Endpoint (Week 14):

-

Kidney Histology: Stain for IgG deposition and complement C3.

-

NETosis Marker: Western blot of kidney homogenates for CitH3.

-

Vascular Function: If equipped, assess endothelium-dependent vasorelaxation (often impaired in this model and rescued by Cl-amidine).[9]

-

Ex Vivo Validation: The "Self-Validating" Assay

Because Cl-amidine has a short half-life, it is critical to verify pharmacodynamic engagement. If your in vivo phenotype is weak, use this assay to confirm the drug actually inhibited NETosis.

Protocol: Neutrophil NETosis Inhibition Assay

-

Isolation: Isolate bone marrow neutrophils (from femur/tibia) of treated vs. untreated mice using a Percoll gradient.

-

Plating: Plate

neutrophils/well in RPMI media (serum-free) on poly-L-lysine coated plates. -

Stimulation: Add PMA (20-100 nM) or LPS (1 µg/mL) to induce NETosis.

-

Control: Unstimulated cells.

-

-

Incubation: Incubate for 3–4 hours at 37°C.

-

Quantification (Sytox Green):

-

Add Sytox Green (impermeable DNA dye, 5 µM final).

-

Read fluorescence (Ex 485 nm / Em 525 nm) on a plate reader.

-

-

Interpretation:

-

High Fluorescence = High Extracellular DNA (NETs).

-

Success Criteria: Cl-amidine treated mice should show significantly reduced fluorescence compared to Vehicle mice upon stimulation.

-

Workflow Visualization

Caption: Experimental workflow linking in vivo treatment to ex vivo pharmacodynamic validation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No effect in vivo | Rapid clearance (Short half-life) | Increase dose to 50 mg/kg or switch to b.i.d. (twice daily) dosing. |

| Drug precipitation | Freezing stock solution | Always prepare fresh from powder daily. Do not freeze aqueous Cl-amidine. |

| High variability | Heterogeneous NETosis baseline | Use Sytox Green assay to normalize baseline neutrophil activity before pooling data. |

| Skin irritation | Acidity or vehicle issue | Ensure PBS pH is 7.2-7.4 after dissolving Cl-amidine. |

References

-

Cushing, P. R., et al. (2010). "Structure-based design of a new class of covalent protein arginine deiminase inhibitors." ACS Chemical Biology.

-

Willis, V. C., et al. (2011). "Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis." Journal of Immunology.

-

Knight, J. S., et al. (2013). "Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus." Journal of Clinical Investigation.

-

Chumanevich, A. A., et al. (2011). "Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor." American Journal of Physiology-Gastrointestinal and Liver Physiology.

-

Baka, Z., et al. (2012). "Citrullination under physiological and pathological conditions." Joint Bone Spine.

Sources

- 1. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chondrex.com [chondrex.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Immunomodulation By a Second-Generation Peptidyl Arginine Deiminase Inhibitor Abrogates Collagen-Induced Arthritis in a Therapeutic Protocol - ACR Meeting Abstracts [acrabstracts.org]

- 8. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]